1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a complex organic compound characterized by the presence of both bromophenyl and phenylsulfonyl groups attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, followed by its attachment to the pyrrolidine ring via a sulfonyl linkage.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a phenyl group is linked to the pyrrolidine ring via a sulfonyl bridge.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, potentially inhibiting or modulating their activity. The bromophenyl group may also play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine include:
1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-((2-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The fluorine atom can enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-bromophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHWVZNSVYRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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